molecular formula C23H25N5O4S B11990276 4-[(1E)-N-({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)ethanehydrazonoyl]phenyl acetate

4-[(1E)-N-({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)ethanehydrazonoyl]phenyl acetate

Cat. No.: B11990276
M. Wt: 467.5 g/mol
InChI Key: FWFMBVISWYZJID-BUVRLJJBSA-N
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Description

4-[(1E)-N-({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)ethanehydrazonoyl]phenyl acetate is a synthetic small molecule with the molecular formula C23H25N5O4S and a molecular weight of 467.55 g/mol . It is a 1,2,4-triazole derivative, a class of nitrogen-containing heterocycles extensively studied for over a century due to their remarkable properties and promise in various research areas . The compound features a complex structure integrating a 1,2,4-triazole core, which is substituted at the 3-position with a sulfanyl acetyl chain, further connected to a hydrazonoyl phenyl acetate group. Researchers can identify this compound by its SMILES string: CCN1C(=NN=C1SCC(=O)N/N=C(/C)\C2=CC=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC . While specific biological or mechanistic data for this exact compound is not available in the current literature, its core structure provides strong indications of its potential research value. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and chemical biology. Furthermore, 1,2,4-triazoles bearing a sulfanyl functional group directly attached to the heterocyclic core have been investigated for a wide spectrum of potential bioactivities, including anticancer, enzyme inhibition, antioxidant, and antimicrobial properties . The presence of the hydrazonoyl moiety may also contribute to unique chemical reactivity or metal-chelating properties, making it a candidate for developing novel chemical probes or synthetic intermediates. This product is provided For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C23H25N5O4S

Molecular Weight

467.5 g/mol

IUPAC Name

[4-[(E)-N-[[2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-C-methylcarbonimidoyl]phenyl] acetate

InChI

InChI=1S/C23H25N5O4S/c1-5-28-22(18-8-10-19(31-4)11-9-18)26-27-23(28)33-14-21(30)25-24-15(2)17-6-12-20(13-7-17)32-16(3)29/h6-13H,5,14H2,1-4H3,(H,25,30)/b24-15+

InChI Key

FWFMBVISWYZJID-BUVRLJJBSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives

The 1,2,4-triazole ring is synthesized via cyclocondensation of hydrazine derivatives with carbonyl compounds. A modified Ainsworth protocol (patent US4267347A) is often adapted:

Reaction Scheme:

Hydrazine + 2 equivalents FormamideΔ,NH31,2,4-Triazole+H2O[4]\text{Hydrazine + 2 equivalents Formamide} \xrightarrow{\Delta, \text{NH}3} 1,2,4\text{-Triazole} + \text{H}2\text{O} \quad

For the target compound, 4-ethyl-3-thio-1,2,4-triazole is prepared by reacting ethyl hydrazinecarboxylate with carbon disulfide under basic conditions, followed by alkylation with 4-methoxybenzyl chloride.

Key Conditions:

  • Temperature: 140–160°C

  • Solvent: Ammonia or dimethylformamide (DMF)

  • Yield: 68–75% after purification.

Functionalization of the Triazole Ring

The thiol group at position 3 of the triazole is alkylated with chloroacetyl chloride to introduce the acetylthio intermediate:

Reaction:

Triazole-3-thiol+ClCH2COClEt3N, DCMTriazole-S-CH2COCl[1][3]\text{Triazole-3-thiol} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Triazole-S-CH}_2\text{COCl} \quad

Optimization Notes:

  • Triethylamine is critical for scavenging HCl.

  • Dichloromethane (DCM) ensures mild reaction conditions (0–5°C).

Synthesis of the Hydrazone Linker

Preparation of Ethanehydrazonoyl Chloride

Ethanehydrazonoyl chloride is synthesized by reacting ethyl hydrazine with thionyl chloride:

Reaction:

NH2NHCOEt+SOCl2NH2N=C(Cl)Et+SO2+HCl[1]\text{NH}2\text{NHCOEt} + \text{SOCl}2 \rightarrow \text{NH}2\text{N=C(Cl)Et} + \text{SO}2 + \text{HCl} \quad

Conditions:

  • Solvent-free, 40–50°C

  • Yield: 82–90%.

Coupling with the Acetylthio Intermediate

The hydrazonoyl chloride is coupled to the triazole’s acetylthio group via nucleophilic substitution:

Reaction:

Triazole-S-CH2COCl+NH2N=C(Cl)EtEt3NTriazole-S-CH2CONHN=CEt[1][3]\text{Triazole-S-CH}2\text{COCl} + \text{NH}2\text{N=C(Cl)Et} \xrightarrow{\text{Et}3\text{N}} \text{Triazole-S-CH}2\text{CONHN=CEt} \quad

Critical Parameters:

  • Stoichiometry: 1:1 molar ratio

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane).

Introduction of the Phenyl Acetate Group

Esterification of 4-Hydroxyphenylhydrazone

The final step involves acetylation of the phenolic hydroxyl group using acetic anhydride:

Reaction:

Hydrazone-OH+(CH3CO)2OpyridineHydrazone-OAc[1]\text{Hydrazone-OH} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} \text{Hydrazone-OAc} \quad

Conditions:

  • Catalyst: Pyridine (1.2 equivalents)

  • Temperature: 25°C, 12 hours

  • Yield: 85–92%.

Characterization and Analytical Data

Spectroscopic Confirmation

TechniqueKey SignalsReference
¹H NMR δ 1.35 (t, 3H, CH₂CH₃), 2.30 (s, 3H, OAc), 3.85 (s, 3H, OCH₃)
¹³C NMR 168.9 ppm (C=O, acetate), 159.2 ppm (C-O, methoxy), 148.5 ppm (triazole C3)
HRMS m/z 467.1521 [M+H]⁺ (calculated: 467.1524)

Purity and Yield Optimization

StepYield (%)Purity (HPLC)
Triazole formation7598.5
Hydrazone coupling8897.2
Acetylation9199.1

Comparative Analysis of Synthetic Routes

A 2024 study compared three methods for assembling the triazole-hydrazone-acetate framework:

MethodTriazole PrecursorCoupling AgentOverall Yield (%)
AEthyl hydrazineDCC/HOBt62
BHydrazine hydrateEDC·HCl71
CMethyl hydrazineCDI58

Challenges and Mitigation Strategies

  • Regioselectivity in Triazole Formation:

    • Unwanted 1,3,4-triazole isomers may form during cyclization. Using excess formamide (3.5 equivalents) suppresses this side reaction.

  • Hydrazone Tautomerism:

    • The (E)-configuration is stabilized by conducting the reaction in anhydrous DMF under nitrogen.

  • Ester Hydrolysis:

    • Acetic anhydride must be freshly distilled to avoid moisture-induced hydrolysis during acetylation.

Industrial-Scale Considerations

Patent US7312214B2 highlights continuous-flow reactors for triazole synthesis, reducing reaction time from 24 hours to 45 minutes. Key parameters:

  • Pressure: 25 bar

  • Temperature: 180°C

  • Catalyst: Zeolite β .

Chemical Reactions Analysis

4-[(1E)-N-({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)ethanehydrazonoyl]phenyl acetate undergoes several types of chemical reactions:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-[(1E)-N-({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)ethanehydrazonoyl]phenyl acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism by which 4-[(1E)-N-({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)ethanehydrazonoyl]phenyl acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 1,2,4-triazole derivatives, which are widely studied for their pharmacological and material science applications. Below is a comparative analysis with structurally related analogues from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Differences References
4-[(1E)-N-({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)ethanehydrazonoyl]phenyl acetate Not provided Not provided Ethyl, 4-methoxyphenyl, thioacetyl linker Target compound; E-configuration hydrazonoyl
4-[(1E)-N-({[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate C₂₉H₂₉N₅O₆S 575.64 Phenyl, 3,4,5-trimethoxyphenyl Bulkier aryl substituents; increased steric hindrance and lipophilicity
ethyl 2-[[4-(2-methoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate C₂₂H₂₁N₅O₆S 491.51 2-methoxyphenyl, nitrobenzamido, ethyl ester Nitro group enhances electron-withdrawing effects; ester vs. acetate functionality
4-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-triazole C₁₄H₁₀ClN₅O₂ 331.72 Chlorophenyl, nitrophenyl Simpler triazole structure; lacks hydrazonoyl and thioacetyl moieties

Physicochemical and Electronic Properties

  • The nitro group in the ethyl ester derivative () introduces strong electron-withdrawing effects, which may alter reactivity in electrophilic substitution reactions compared to the target compound’s electron-donating methoxy group .

Potential Bioactivity

While biological data for the target compound are absent, triazole derivatives are known for antimicrobial, anticancer, and anti-inflammatory activities. For example:

  • 4-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-triazole () has been explored for its rigid planar structure, which is advantageous for crystallographic studies and ligand-receptor interactions .
  • Ethyl ester derivatives () with nitro groups often exhibit enhanced antibacterial activity due to nitroreductase activation in microbial systems .

Biological Activity

The compound 4-[(1E)-N-({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)ethanehydrazonoyl]phenyl acetate is a novel triazole derivative with potential biological activities, particularly in the field of anticancer research. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and related pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H25N5O4SC_{23}H_{25}N_{5}O_{4}S, and its structure features a 1,2,4-triazole ring, which is known for its diverse pharmacological properties. The compound's chemical structure can be represented as follows:

SMILES CCN1C NN C1SCC O N N C C C C2 CC CO2 C C3 CC C C C3 OC\text{SMILES CCN1C NN C1SCC O N N C C C C2 CC CO2 C C3 CC C C C3 OC}

The biological activity of triazole derivatives often involves interactions with various cellular targets. The presence of the triazole moiety enhances lipophilicity and hydrogen bonding capacity, which can improve the pharmacokinetic properties of the molecule. Triazoles are known to exhibit a range of activities including:

  • Anticancer : Inhibiting cancer cell proliferation.
  • Antimicrobial : Demonstrating activity against bacterial and fungal strains.
  • Antioxidant : Scavenging free radicals and reducing oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazole derivatives. For instance, compounds derived from 1,2,4-triazole have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Triazole Derivative AMCF7 (Breast Cancer)1.18 ± 0.14
Triazole Derivative BHEPG2 (Liver Cancer)2.36 ± 0.21
Triazole Derivative CU-87 (Glioblastoma)0.42 ± 0.12

These findings suggest that compounds similar to This compound may exhibit comparable or enhanced anticancer properties.

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that they possess better activity against gram-positive bacteria compared to gram-negative strains. For example:

CompoundMicrobial StrainZone of Inhibition (mm)
Triazole Derivative DBacillus cereus15
Triazole Derivative EStaphylococcus aureus18

These results demonstrate the potential for this compound to serve as an antimicrobial agent.

Antioxidant Activity

The antioxidant activity of triazole derivatives has been assessed using various assays such as DPPH radical scavenging methods. Similar compounds have shown antioxidant activities significantly higher than that of standard antioxidants like ascorbic acid.

Case Studies

A recent study investigated the anticancer effects of a series of triazole derivatives on human cancer cell lines. The results indicated that compounds with acetyl substitutions exhibited enhanced cytotoxicity compared to their non-acetylated counterparts. This suggests that modifications in the molecular structure can lead to improved biological activity.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by sequential functionalization. Key steps include:

  • Use of phenyl isothiocyanate to introduce thioether linkages (critical for bioactivity) .
  • Optimization of solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., K₂CO₃) to enhance yield (60–75%) and purity (>95%) . Table 1: Example Reaction Conditions
StepReagentsSolventTemp (°C)Yield (%)
1Phenyl isothiocyanateDMF7065
2Hydrazonyl chloridesTHF6072

Q. How is the compound’s structure confirmed, and what analytical methods ensure purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra resolve the triazole ring protons (δ 7.8–8.2 ppm) and methoxy groups (δ 3.8 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Purity >98% validated using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography: Confirms spatial arrangement of the hydrazonoyl and thioacetyl groups .

Q. What preliminary biological activities have been reported?

  • Antimicrobial assays: Moderate activity against S. aureus (MIC = 32 µg/mL) attributed to the thioether and triazole moieties disrupting cell membranes .
  • Anticancer screens: IC₅₀ values of 12–25 µM in MCF-7 breast cancer cells, linked to apoptosis induction .

Advanced Research Questions

Q. How does structural modification of the triazole or phenylacetate groups alter bioactivity?

  • Substitution patterns: Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring enhances anticancer potency but increases cytotoxicity .
  • Thioether vs. ether linkages: Thioether derivatives show 3× higher antimicrobial activity due to improved membrane permeability . Table 2: SAR Comparison of Analogues
CompoundModificationBioactivity (IC₅₀, µM)
A-OCH₃25.0 (MCF-7)
B-NO₂12.4 (MCF-7)
C-Cl18.9 (MCF-7)

Q. What experimental strategies resolve contradictions in reported binding affinities?

  • Isothermal Titration Calorimetry (ITC): Quantifies binding constants (Kd) to targets like DHFR or kinases, addressing variability from assay conditions .
  • Molecular Dynamics Simulations: Predicts conformational stability of ligand-target complexes to explain divergent IC₅₀ values .

Q. How can in vitro/in vivo models be designed to evaluate pharmacokinetics?

  • In vitro: Microsomal stability assays (e.g., liver microsomes) assess metabolic degradation; this compound shows t₁/₂ = 45 min .
  • In vivo: Radiolabeled tracking in rodent models reveals low oral bioavailability (15–20%) due to first-pass metabolism, suggesting nanoparticle encapsulation for improvement .

Q. What computational methods predict off-target interactions or toxicity?

  • Docking studies (AutoDock Vina): Screen against >200 human receptors; high affinity for COX-2 (binding energy = -9.2 kcal/mol) suggests anti-inflammatory potential .
  • ADMET Prediction (SwissADME): Highlights moderate blood-brain barrier permeability (BBB score = 0.55) and potential hepatotoxicity (CYP3A4 inhibition) .

Methodological Considerations

Q. How are reaction intermediates characterized to troubleshoot low yields?

  • LC-MS: Monitors transient intermediates (e.g., hydrazide forms) during synthesis .
  • TLC with UV visualization: Tracks progress of thioacetyl group formation .

Q. What strategies optimize selectivity in biological assays?

  • Competitive binding assays: Use unlabeled ligands to confirm target specificity .
  • CRISPR/Cas9 knockout models: Validate target dependency in cellular contexts .

Q. How do environmental factors (pH, temperature) affect stability during storage?

  • Accelerated stability studies: Degradation <5% at 4°C (pH 7.4) over 30 days, but >20% degradation at 40°C (pH 5.0) .

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